
Edetate diammonium copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Edetate diammonium copper is a coordination compound formed by the complexation of copper ions with ethylenediaminetetraacetic acid (EDTA) and ammonium ions. This compound is known for its ability to chelate metal ions, making it useful in various industrial and scientific applications. The chemical formula for this compound is C10H20CuN4O8.
Preparation Methods
Synthetic Routes and Reaction Conditions: Edetate diammonium copper can be synthesized through the reaction of copper sulfate with ethylenediaminetetraacetic acid in the presence of ammonium hydroxide. The reaction typically occurs in an aqueous medium, and the resulting product is isolated by crystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:
- Dissolving ethylenediaminetetraacetic acid in water.
- Adding copper sulfate to the solution and stirring until fully dissolved.
- Introducing ammonium hydroxide to the mixture to facilitate the formation of the diammonium complex.
- Crystallizing the product by cooling the solution and filtering out the solid compound.
Chemical Reactions Analysis
Types of Reactions: Edetate diammonium copper primarily undergoes complexation reactions. It can also participate in redox reactions due to the presence of copper ions.
Common Reagents and Conditions:
Complexation Reactions: These reactions involve the binding of metal ions to the EDTA ligand. Common reagents include metal salts such as copper sulfate, and the reactions typically occur in aqueous solutions.
Redox Reactions: In the presence of reducing agents, the copper ions in this compound can be reduced from Cu(II) to Cu(I). Conversely, oxidizing agents can oxidize Cu(I) back to Cu(II).
Major Products Formed:
Complexation Reactions: The primary product is the stable this compound complex.
Redox Reactions: Depending on the reagents used, the products can include reduced or oxidized forms of copper, such as copper(I) oxide or copper(II) oxide.
Scientific Research Applications
Edetate diammonium copper has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to sequester metal ions in analytical chemistry and to stabilize metal ions in solution.
Biology: In biological research, it is employed to study metal ion interactions with biomolecules and to investigate the role of metal ions in enzymatic reactions.
Medicine: this compound is used in chelation therapy to remove excess metal ions from the body, particularly in cases of heavy metal poisoning.
Industry: It finds applications in water treatment processes to remove metal contaminants and in the textile industry to prevent metal ion interference during dyeing processes.
Mechanism of Action
The mechanism of action of edetate diammonium copper involves the chelation of metal ions. The EDTA ligand forms multiple coordinate bonds with the metal ion, creating a stable complex. This chelation process effectively sequesters the metal ion, preventing it from participating in unwanted chemical reactions. The molecular targets include metal ions such as calcium, magnesium, and iron, which are bound and rendered inactive by the chelation process.
Comparison with Similar Compounds
Disodium EDTA: Similar to edetate diammonium copper, disodium EDTA is used for chelation but lacks the ammonium ions.
Calcium Disodium EDTA: This compound is used in chelation therapy and has a similar chelating mechanism but includes calcium ions.
Tetrasodium EDTA: Another variant of EDTA, used primarily in industrial applications for its strong chelating properties.
Uniqueness: this compound is unique due to the presence of both ammonium and copper ions, which enhance its chelating ability and make it particularly effective in applications requiring the stabilization of copper ions. Its ability to form stable complexes with a wide range of metal ions makes it versatile and valuable in various scientific and industrial fields.
Properties
CAS No. |
67989-88-2 |
|---|---|
Molecular Formula |
C10H20CuN4O8 |
Molecular Weight |
387.83 g/mol |
IUPAC Name |
diazanium;copper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.Cu.2H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;2*1H3/q;+2;;/p-2 |
InChI Key |
QWQCKWBAUUOYMU-UHFFFAOYSA-L |
SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].N.N.[Cu+2] |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+].[Cu+2] |
Key on ui other cas no. |
67989-88-2 |
physical_description |
Liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


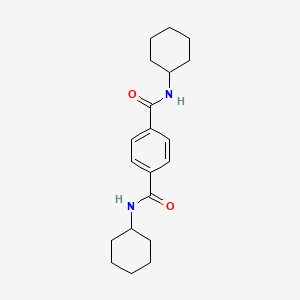
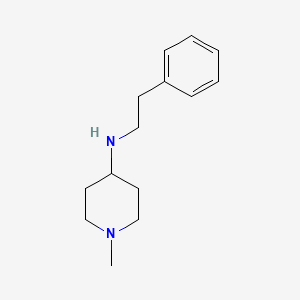
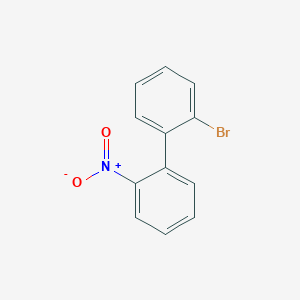
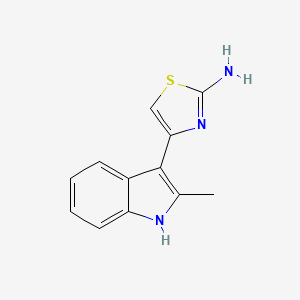
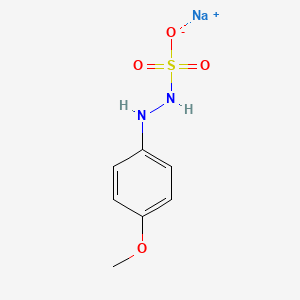
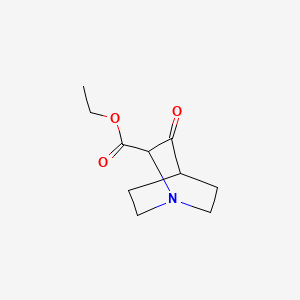
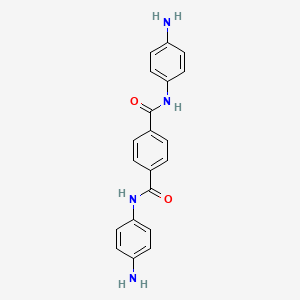
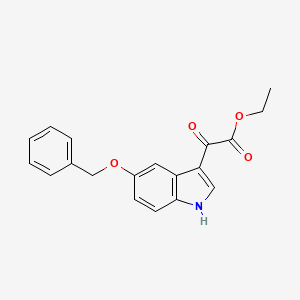
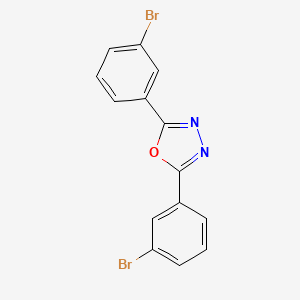
![n-[(Benzyloxy)carbonyl]glycylaspartic acid](/img/structure/B1594223.png)
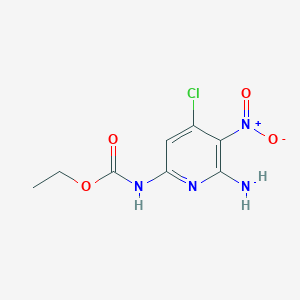
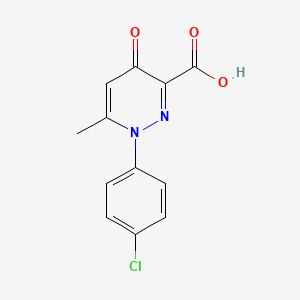
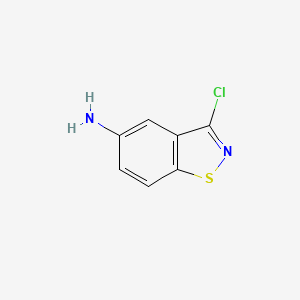
![2-Phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1594234.png)
